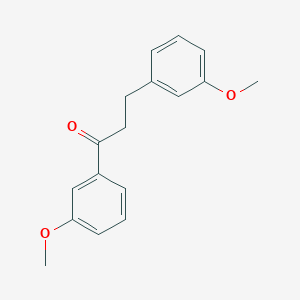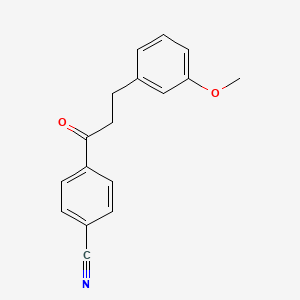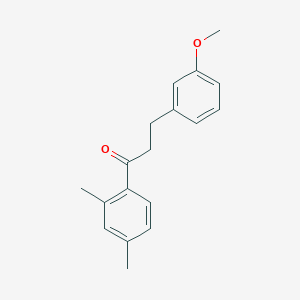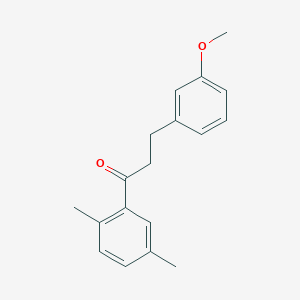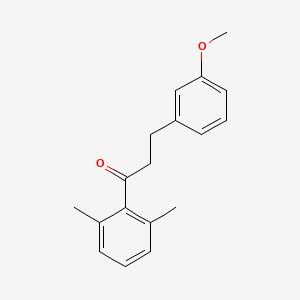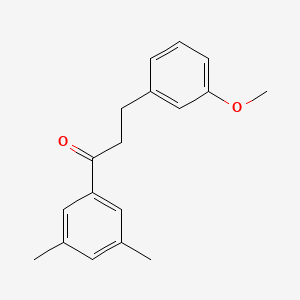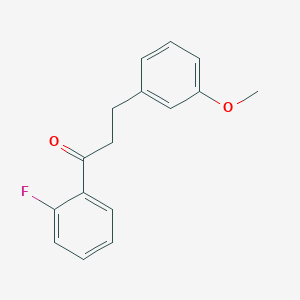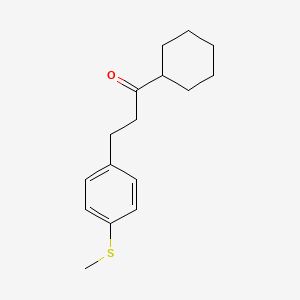
Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone, also known as CTMEK, is a yellow liquid organic compound with a molecular formula of C16H22OS. It has a molecular weight of 262.42 .
Molecular Structure Analysis
The InChI code for Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone is 1S/C16H22OS/c1-18-15-10-7-13 (8-11-15)9-12-16 (17)14-5-3-2-4-6-14/h7-8,10-11,14H,2-6,9,12H2,1H3 . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Regioselective Synthesis of Quinolin-8-ols and 1,2,3,4-Tetrahydroquinolin-8-ols : The cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes leads to the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols. This process involves alkylideneaminyl radical intermediates and has potential applications in the synthesis of complex organic compounds (Uchiyama et al., 1998).
Reactions on Semiconductor Surfaces : A study of multifunctional unsaturated ketones on semiconductor surfaces, including 2-cyclohexen-1-one, showed selective [4 + 2] hetero-Diels-Alder and [4 + 2] trans cycloaddition reactions. This has implications for the selective functionalization of semiconductor surfaces (Wang et al., 2002).
Hydrodehalogenation of Halogenated Aryl Ketones : This study explored the hydrodehalogenation of a model halogenated aryl ketone under multiphase conditions, leading to different chemoselective products based on the pH. This research contributes to understanding the selective formation of products in organic reactions (Perosa et al., 1999).
Synthesis of Trifluoropropionic and Ketobutyric Acids : A study on the synthesis of trifluoroethyl cyclohexyl ketone and its oxidation to produce cyclohexyl trifluoropropionate and 3,3,3-trifluoropropionic acid shows the potential of these compounds in synthesizing fluorinated organic compounds (Wakselman & Tordeux, 1982).
Synthesis and Mesomorphic Properties of Cyclohex-2-Enones : Research on the synthesis and mesomorphic properties of 3,6-disubstituted cyclohex-2-enones discusses their potential in the field of materials science, particularly in the creation of liquid crystals (Bezborodov et al., 1997).
Photoinitiators for Radical and Cationic Photopolymerizations : A study on ketone derivatives as photoinitiators for both radical and cationic photopolymerizations under visible LED light demonstrates their application in advanced manufacturing processes like 3D printing (Xu et al., 2020).
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22OS/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h7-8,10-11,14H,2-6,9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSRWGLCJADJIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644409 |
Source


|
| Record name | 1-Cyclohexyl-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone | |
CAS RN |
898781-93-6 |
Source


|
| Record name | 1-Cyclohexyl-3-[4-(methylthio)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexyl-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


